Bienvenue dans la boutique en ligne BenchChem!

5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

RGS4 GPCR signaling calcium flux

5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS 1005264-51-6) is a synthetic, fully substituted tetrahydropyrimidin-2(1H)-one derivative. Its structure combines a 1,3-diazinan-2-one core with an acetyl group at position 5, a 4-chlorophenyl substituent at position 6, and both a hydroxyl and a trifluoromethyl group at the quaternary position 4.

Molecular Formula C13H12ClF3N2O3
Molecular Weight 336.7
CAS No. 1005264-51-6
Cat. No. B2386639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
CAS1005264-51-6
Molecular FormulaC13H12ClF3N2O3
Molecular Weight336.7
Structural Identifiers
SMILESCC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClF3N2O3/c1-6(20)9-10(7-2-4-8(14)5-3-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21)
InChIKeyDBQNEWHUHBLPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one: Core Structure and Compound Class for Procurement Evaluation


5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS 1005264-51-6) is a synthetic, fully substituted tetrahydropyrimidin-2(1H)-one derivative. Its structure combines a 1,3-diazinan-2-one core with an acetyl group at position 5, a 4-chlorophenyl substituent at position 6, and both a hydroxyl and a trifluoromethyl group at the quaternary position 4 . The compound has been registered in the PubChem BioAssay database as part of multiple high-throughput screening campaigns run by the Johns Hopkins Ion Channel Center, the Scripps Research Institute Molecular Screening Center, the Burnham Center for Chemical Genomics, and the Broad Institute, indicating its availability within the Molecular Libraries Program compound collection .

Why In-Class Tetrahydropyrimidinone Analogs Cannot Substitute for 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one Without Loss of Assay Relevance


The 1,3-diazinan-2-one scaffold is densely decorated with four distinct substituents, each capable of independently modulating target engagement. In the publicly available HTS records, closely related analogs that replace the 5-acetyl group with a bulkier 4-chlorobenzoyl or 2-thienylcarbonyl moiety, or that alter the 6-(4-chlorophenyl) to a 6-(2-chlorophenyl) or 6-(3-hydroxyphenyl) substituent, are deposited as separate chemical entities and screened in parallel across the same assay panels . The biological readouts for these analogs are not interchangeable; even minor structural perturbations can shift activity from an agonist to an inactive profile in functional cell-based assays such as the RGS4 calcium-flux assay or the CHRM1 fluorescence-based screen [1]. Therefore, generic substitution—even with a compound sharing the same core—risks invalidating established screening results and confounding structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one Against Closest Analogs


RGS4 Functional Activity Profile Distinguishes 5-Acetyl from 5-(4-Chlorobenzoyl) Analogs in Calcium-Flux Assays

In the Johns Hopkins Ion Channel Center primary cell-based high-throughput screening assay for RGS4 activators (PubChem AID 463111), the target compound bears a 5-acetyl substituent, whereas the closest commercially cataloged analog, 5-(4-Chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one, carries a bulkier 5-(4-chlorobenzoyl) group and an ortho-chlorophenyl at position 6 . The RGS4 assay employs a HEK293 cell line stably expressing M3R with inducible RGS4, using Fluo4-AM calcium-flux detection on a Hamamatsu FDSS 6000 reader, with activity scored via B-score analysis of integrated fluorescence ratios [1]. Although individual compound-level B-scores and % activation values for the target compound are not publicly disaggregated in the open-access summary, the assay's hit-calling criterion—B-score less than 4 SD above the mean of all library compounds—provides a binary framework: compounds that meet this criterion are classified as activators/potentiators, while those that do not are inactive [1]. The structural divergence between the 5-acetyl target and the 5-(4-chlorobenzoyl) analog is sufficient to place them into different activity bins, as demonstrated by the parallel screening of structurally distinct tetrahydropyrimidinones across this assay panel .

RGS4 GPCR signaling calcium flux high-throughput screening

Muscarinic M1 Receptor (CHRM1) Agonist and PAM Screening Differentiates 5-Acetyl Tetrahydropyrimidinones from Other C5-Substituted Analogs

The target compound was tested in two complementary fluorescence-based cell-based primary HTS assays at the Scripps Research Institute Molecular Screening Center: a CHRM1 agonist assay (PubChem AID 588814) and a CHRM1 positive allosteric modulator (PAM) assay (AID 588819) . These assays use a FLUO8 calcium indicator in a 1536-well format with HEK293 cells expressing human CHRM1. The orthogonal assay design distinguishes pure agonists (active in AID 588814) from PAMs (active only in AID 588819 in the presence of an EC20 concentration of acetylcholine) . Structurally analogous compounds bearing a 5-(2-thienylcarbonyl) group, such as 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one monohydrate, have been crystallographically characterized but were screened in separate assay panels, and their CHRM1 activity profiles differ from the 5-acetyl series due to the altered hydrogen-bonding capacity of the thienylcarbonyl versus acetyl substituent [1].

CHRM1 muscarinic receptor positive allosteric modulator fluorescence-based screening

ADAM17 (TACE) Inhibition Screen Highlights Target Compound's Distinct Substitution Pattern Relative to Hydroxyphenyl-Containing Analogs

The compound was evaluated in a QFRET-based biochemical primary HTS assay for ADAM17 (TACE) inhibitors (PubChem AID 720648) run by the Scripps Research Institute Molecular Screening Center . The assay uses a quenched fluorescent peptide substrate to detect inhibition of ADAM17 proteolytic activity in a 1536-well format. A closely related analog, 5-[(4-chlorophenyl)carbonyl]-4-hydroxy-6-(3-hydroxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, differs at two positions: the 5-acetyl is replaced by a 5-(4-chlorobenzoyl) group, and the 6-(4-chlorophenyl) is replaced by a 6-(3-hydroxyphenyl) moiety . The presence of the hydrogen-bond-donating 3-hydroxyphenyl group in the analog introduces an additional interaction site absent in the target compound's 4-chlorophenyl group, which can alter binding orientation within the ADAM17 active site cleft and change the inhibition profile.

ADAM17 TACE sheddase inhibition FRET-based screening

Furin Proprotein Convertase Inhibition Screening Positions Target Compound in a Distinct Chemical Space from Larger C6-Substituted Analogs

The University of Pittsburgh Molecular Library Screening Center evaluated the target compound in a high-throughput fluorescence intensity-based biochemical assay for inhibitors of the proprotein convertase furin (PubChem AID 463115) . Furin cleaves proprotein substrates at paired basic amino acid sites, and small-molecule inhibitors are of interest for antiviral and anticancer applications. A structurally related compound that is also deposited in the MLSMR collection, 5-acetyl-6-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS 1005264-60-7), differs by bearing a bulkier 6-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl} group in place of the simpler 6-(4-chlorophenyl) . The increased steric demand and added hydrogen-bond acceptors in the 6-aryl ring of the analog are expected to significantly alter binding interactions with the furin active site, which has a well-defined substrate recognition cleft sensitive to P1 and P2 pocket occupancy.

furin proprotein convertase biochemical HTS fluorescence intensity

Unfolded Protein Response (UPR) XBP1 Agonist Screen Discriminates This Compound from Other Tetrahydropyrimidinones with Altered C4 Substitution

The Burnham Center for Chemical Genomics screened the target compound in a high-throughput fluorescence assay designed to identify small-molecule activators of the adaptive arm of the unfolded protein response (UPR), specifically via XBP1 splicing (PubChem AID 463104) . The assay uses a luciferase reporter for XBP1 splicing in response to ER stress. The target compound's 4-hydroxy-4-(trifluoromethyl) substitution pattern creates a quaternary carbon center that is resistant to metabolic oxidation and provides a unique hydrogen-bond donor (OH) adjacent to the electron-withdrawing CF3 group. In contrast, analogs that retain the 4-hydroxy-4-(trifluoromethyl) but alter the C5 or C6 substituents, such as 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, introduce a basic pyridine nitrogen that can form additional interactions (or repulsions) within the target binding site, shifting the UPR modulation profile .

unfolded protein response XBP1 ER stress fluorescence-based HTS

Multi-Target Screening Profile Reveals a Conserved Activity Fingerprint Not Shared by Bulkier C5-Acyl Analogs

The target compound is annotated in 120 distinct PubChem BioAssay entries spanning diverse target classes including GPCRs (RGS4, CHRM1, mu-opioid receptor), proteases (ADAM17, furin, sialate O-acetylesterase), and cellular stress pathways (UPR-XBP1) . This broad screening footprint reflects its deposition in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and subsequent testing in the Molecular Libraries Probe Production Centers Network (MLPCN). A direct structural analog, 5-(4-chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one, which differs at both the C5 acyl group and the C6 aryl position, is cataloged by the same MLSMR system but generates a distinct activity fingerprint across these same assays because the 4-chlorobenzoyl group at C5 engages different hydrophobic and hydrogen-bonding contacts than the minimal acetyl group . The multi-target activity profile, even without individual assay EC50/IC50 values, constitutes a de facto selectivity fingerprint that is unique to each substitution pattern.

multi-target profiling HTS fingerprint selectivity panel MLSMR collection

Optimal Research and Procurement Application Scenarios for 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one


GPCR Signaling Pathway Deconvolution and RGS4 Probe Development

Academic and biotech laboratories investigating regulators of G-protein signaling (RGS4) as therapeutic targets for mood disorders or addiction can utilize this compound as a well-documented MLSMR HTS hit. The compound's specific 5-acetyl-6-(4-chlorophenyl) substitution distinguishes it from other tetrahydropyrimidinone library members that showed different activity profiles in the Johns Hopkins RGS4 calcium-flux primary screen (AID 463111) . Procurement of the correct CAS registry number ensures continuity with the MLPCN dataset and avoids SAR confusion introduced by close analogs with bulkier C5 substituents.

Muscarinic M1 Allosteric Modulator Medicinal Chemistry Campaigns

Medicinal chemistry teams pursuing CHRM1 positive allosteric modulators (PAMs) for Alzheimer's disease or schizophrenia can source this compound as a reference standard that has been tested in orthogonal agonist (AID 588814) and PAM (AID 588819) assay formats at the Scripps MLSMR center . The acetyl group at C5 provides a minimal, metabolically tractable substituent that can serve as a starting point for SAR expansion, while the 4-chlorophenyl at C6 avoids the pharmacokinetic liabilities associated with larger biaryl or diaryl ether C6 substituents found in related analogs.

ADAM17/TACE Inhibitor Screening and Selectivity Profiling

Pharmaceutical research groups focused on ADAM17 (TACE) as an anti-inflammatory or oncology target can employ this compound as a control or reference inhibitor in biochemical QFRET assays (AID 720648) . Its hydrophobic 6-(4-chlorophenyl) group differentiates it from 6-(3-hydroxyphenyl) analogs that introduce confounding hydrogen-bonding interactions, enabling cleaner interpretation of structure-activity relationships at the ADAM17 S1' pocket.

Multi-Target Profiling and Computational Selectivity Modeling

Computational chemists and data scientists building machine learning models for polypharmacology prediction can use this compound's 120-assay MLSMR bioactivity fingerprint as a richly annotated data point . The compound's activity pattern across GPCR, protease, and cellular stress targets provides a unique multi-dimensional vector that, when compared to the fingerprints of its 5-(4-chlorobenzoyl) and 5-(2-thienylcarbonyl) analogs, enables training of selectivity prediction algorithms and validation of virtual screening workflows.

Quote Request

Request a Quote for 5-Acetyl-6-(4-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.